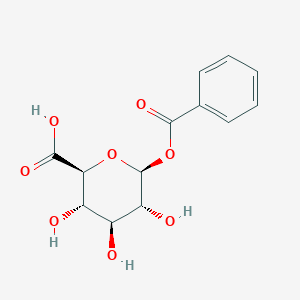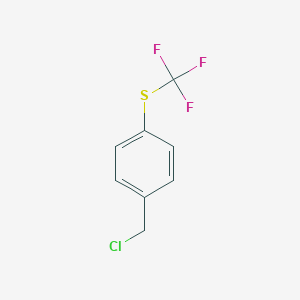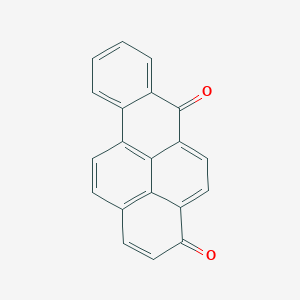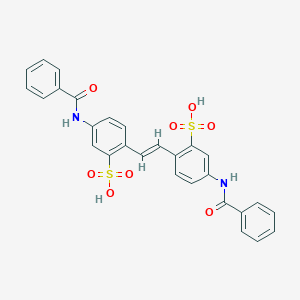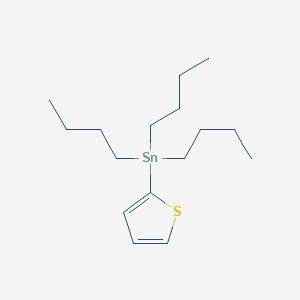
2-(三丁基锡基)噻吩
概述
描述
Synthesis Analysis
The synthesis of 2-(Tributylstannyl)thiophene involves Stille coupling reactions, a prominent method for forming carbon-carbon bonds. For instance, a 2,5-bis(tributylstannyl)thiophene 1,1-dioxide is prepared through reactions involving bis(tributyltin) oxide and tetrabutylammonium fluoride (TBAF) (Tsai et al., 2013). Additionally, Stille coupling of 2- and 3-(tributylstannyl)thiophene derivatives with tetrabromobenzene followed by oxidative cyclization provides a route to isomeric tetrathienoanthracene structures, highlighting the utility of 2-(Tributylstannyl)thiophene in synthesizing complex organic frameworks (Brusso et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-(Tributylstannyl)thiophene derivatives influences their electronic and optical properties. For example, studies on various thiophene derivatives have shown how substituents and molecular conformation affect their photophysical behavior, demonstrating the importance of structural analysis in understanding the material's properties (Hsu et al., 2004).
Chemical Reactions and Properties
2-(Tributylstannyl)thiophene participates in numerous chemical reactions, including cross-coupling reactions that are pivotal in organic synthesis. The compound's reactivity facilitates the introduction of various functional groups into thiophene cores, expanding the scope of thiophene-based materials (Sweat & Stephens, 2009).
Physical Properties Analysis
The physical properties of 2-(Tributylstannyl)thiophene derivatives, such as thermal stability and photoluminescence, are crucial for their application in materials science. For example, tetrathienoanthracene isomers exhibit remarkable thermal stability and photoluminescence, underscoring the significance of physical properties in the design of thiophene-based semiconductors (Brusso et al., 2008).
Chemical Properties Analysis
The chemical properties, such as electrochemical behavior and reactivity towards different reagents, play a pivotal role in the utility of 2-(Tributylstannyl)thiophene derivatives. Their reactivity in Stille coupling reactions and subsequent transformations underscore their versatility in organic synthesis and materials chemistry (Sweat & Stephens, 2009).
科学研究应用
It is used in the synthesis of novel thiophene-substituted aza-BODIPY dyes, which have tunable optical and electrochemical properties due to their position at the aza-BODIPY core (Gresser et al., 2011).
This compound is utilized in thin-film transistors and is noted for its remarkable thermal stability, optical properties, and electrochemical behavior (Brusso et al., 2008).
It's applied in the nonstoichiometric Stille coupling polycondensation for synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers (Goto et al., 2015).
2-(Tributylstannyl)thiophene is a precursor for synthesizing various 2-tributylstannyl-1-alkenes (Bellina et al., 1994).
Derivatives like 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene are used to improve cycling stability and capacity retention in high-voltage lithium-ion batteries (Xia et al., 2015).
The synthesized 2,5-bis(tributylstannyl)thiophene 1,1-dioxide is used in Stille cross-coupling reactions to synthesize thiophene 1,1-dioxides with different substituents (Tsai et al., 2013).
Thiophene derivatives like 2-(Tributylstannyl)thiophene possess therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, and anti-cancer properties (Shah & Verma, 2018).
Thiophene-based organic semiconductors, including derivatives of 2-(Tributylstannyl)thiophene, have potential applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes (Turkoglu et al., 2017).
安全和危害
2-(Tributylstannyl)thiophene is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
未来方向
2-(Tributylstannyl)thiophene has been used to synthesize diphenylquinoxaline monomer for the electrochromism polymers . It can also be used as a reactant in Stille coupling reaction . Its future directions could be in the development of new polymers and in reactions involving carbon-carbon bond formation .
属性
IUPAC Name |
tributyl(thiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTDFYOZPFNQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381420 | |
| Record name | 2-(Tributylstannyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)thiophene | |
CAS RN |
54663-78-4 | |
| Record name | 2-(Tributylstannyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Tri-n-butylstannyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


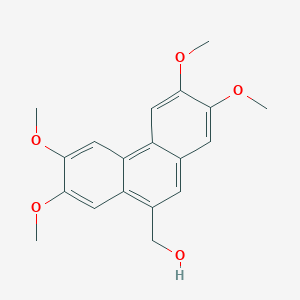
![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)
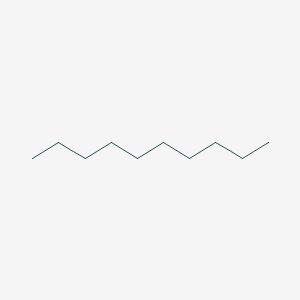
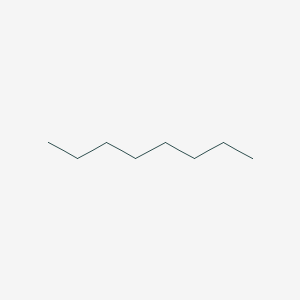
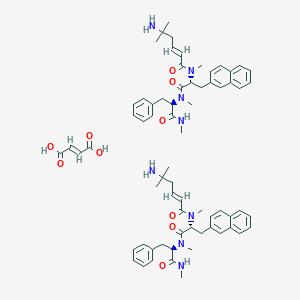
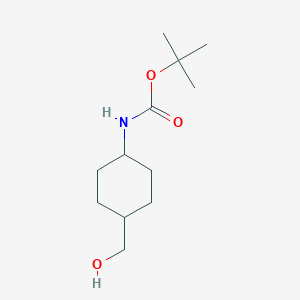
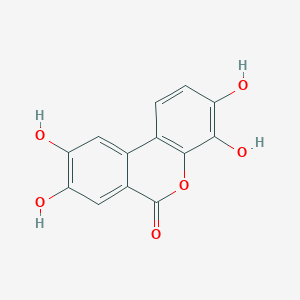
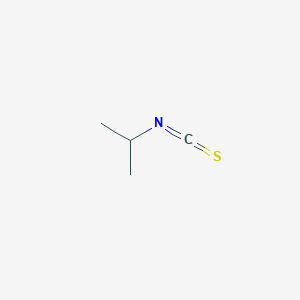
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
